![molecular formula C14H28BrNO2 B13809651 N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is a quaternary ammonium compound It is characterized by the presence of a methacryloyl group, which is a functional group derived from methacrylic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide typically involves a quaternization reaction. This reaction can be carried out by reacting N,N-dimethyl-N-(1-hexyl)amine with 2-bromoethyl methacrylate. The reaction is usually conducted in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromide ion in this compound can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Polymerization Reactions: The methacryloyl group can undergo free radical polymerization to form polymers. This reaction is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are usually carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Polymerization Reactions: Free radical initiators such as AIBN or benzoyl peroxide are used. The polymerization can be conducted in bulk, solution, or emulsion systems at temperatures ranging from 50°C to 80°C.
Major Products:
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Polymerization Reactions: The major products are polymers with methacryloyl groups in the backbone, which can be further functionalized for various applications.
科学研究应用
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of cationic polymers, which have applications in water treatment, drug delivery, and as antimicrobial agents.
Materials Science: The compound can be used to modify the surface properties of materials, imparting hydrophilicity or antimicrobial properties.
Biomedicine: It is investigated for its potential use in gene delivery systems due to its ability to form complexes with nucleic acids.
Industry: The compound is used in the formulation of coatings, adhesives, and sealants due to its ability to undergo polymerization.
作用机制
The mechanism of action of N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is primarily related to its quaternary ammonium structure. Quaternary ammonium compounds are known to interact with cell membranes, leading to disruption of membrane integrity and cell lysis. This property is exploited in antimicrobial applications. In polymerization reactions, the methacryloyl group undergoes free radical polymerization, forming covalent bonds with other monomers to create polymer chains.
相似化合物的比较
N,N-Dimethyl-N-(1-hexyl)-N-(2-[acryloyl]ethyl)ammonium bromide: Similar structure but with an acryloyl group instead of a methacryloyl group.
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium chloride: Similar structure but with a chloride ion instead of a bromide ion.
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium iodide: Similar structure but with an iodide ion instead of a bromide ion.
Uniqueness: N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is unique due to the presence of the methacryloyl group, which provides distinct polymerization properties compared to the acryloyl group. The bromide ion also influences the solubility and reactivity of the compound in various solvents and reaction conditions.
属性
分子式 |
C14H28BrNO2 |
|---|---|
分子量 |
322.28 g/mol |
IUPAC 名称 |
hexyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C14H28NO2.BrH/c1-6-7-8-9-10-15(4,5)11-12-17-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1 |
InChI 键 |
UNJNWZKQNRHWQZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


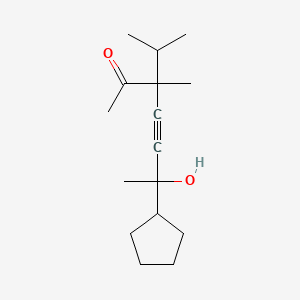
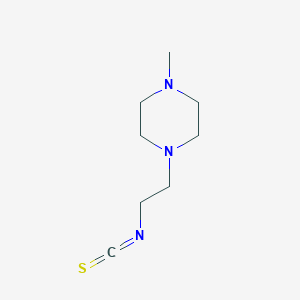

![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
![2-[(Pentafluoroethyl)sulfanyl]propanoic acid](/img/structure/B13809593.png)
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)


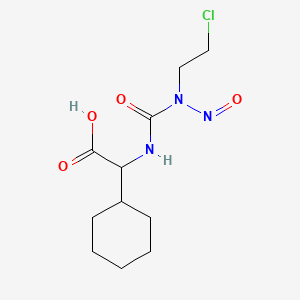
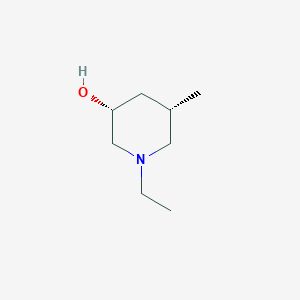
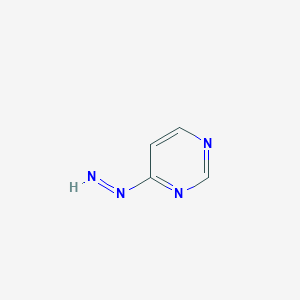

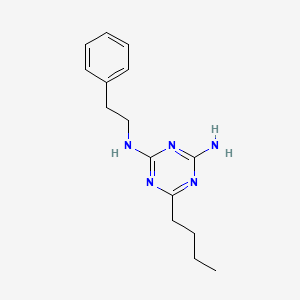
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
